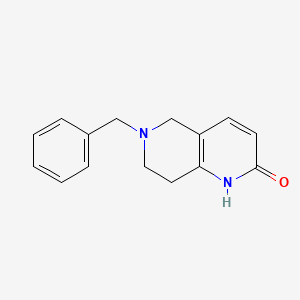

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one

Description

Historical Context and Development

The development of naphthyridine chemistry traces its origins to the late 19th century when fundamental heterocyclic frameworks were first being systematically explored. The naphthyridine scaffold emerged from early synthetic efforts to create naphthalene analogues containing nitrogen heteroatoms, leading to the discovery of these fused pyridine ring systems. Historical synthetic approaches to naphthyridines initially employed the Skraup reaction, in which aminopyridine precursors were heated with glycerol derivatives in the presence of oxidizing agents such as nitrobenzene and sulfuric acid. However, these early methodologies often proved challenging due to the violent nature of the reactions and modest yields obtained.

The specific development of 1,6-naphthyridine derivatives gained momentum through refinements of classical synthetic protocols. One significant advancement involved the use of 4-aminopyridine-N-oxide as starting material, where the resulting 1,6-naphthyridine-N-oxide could be subsequently reduced to obtain the free base. These methodological improvements provided more reliable access to the 1,6-naphthyridine core structure that serves as the foundation for compounds such as 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one.

Contemporary synthetic strategies have evolved to encompass more sophisticated approaches, including metal-catalyzed transformations and cyclization reactions that enable the precise construction of substituted naphthyridine derivatives. The development of 6-benzyl substituted variants specifically emerged from medicinal chemistry efforts to explore structure-activity relationships within the naphthyridine framework, particularly in the context of kinase inhibition and therapeutic applications.

Naphthyridine Scaffold Classification

Naphthyridines constitute a fundamental class of heterocyclic compounds characterized by their fused system of two pyridine rings, with six possible positional isomers depending on the location of nitrogen atoms within the bicyclic framework. The classification system for naphthyridines is based on the relative positions of the nitrogen heteroatoms, yielding distinct structural families including 1,2-naphthyridine, 1,3-naphthyridine, 1,4-naphthyridine, 1,5-naphthyridine, 1,6-naphthyridine, 1,7-naphthyridine, 1,8-naphthyridine, and 2,6-naphthyridine systems.

This compound belongs specifically to the 1,6-naphthyridine classification, where nitrogen atoms occupy positions 1 and 6 of the bicyclic framework. This particular isomeric arrangement creates distinct electronic properties and reactivity patterns compared to other naphthyridine systems. The 1,6-naphthyridine scaffold has gained particular attention in medicinal chemistry due to its favorable pharmacological properties and its ability to serve as a versatile platform for structural modification.

The tetrahydro designation indicates that the compound contains four additional hydrogen atoms compared to the fully aromatic naphthyridine system, resulting in partial saturation of one of the pyridine rings. This structural feature significantly influences the three-dimensional geometry and conformational flexibility of the molecule, potentially affecting its biological activity and binding properties.

| Naphthyridine Classification | Nitrogen Positions | Characteristic Features |

|---|---|---|

| 1,2-Naphthyridine | 1, 2 | Adjacent nitrogen atoms |

| 1,3-Naphthyridine | 1, 3 | Meta-positioned nitrogens |

| 1,4-Naphthyridine | 1, 4 | Para-positioned nitrogens |

| 1,5-Naphthyridine | 1, 5 | Bridgehead nitrogen arrangement |

| 1,6-Naphthyridine | 1, 6 | Specific electronic properties |

| 1,7-Naphthyridine | 1, 7 | Distinct reactivity patterns |

| 1,8-Naphthyridine | 1, 8 | Most extensively studied |

| 2,6-Naphthyridine | 2, 6 | Alternative isomeric form |

Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The core name "naphthyridin" indicates the bicyclic framework containing two nitrogen heteroatoms, with the numerical prefixes "1,6" specifying the positions of these nitrogen atoms within the ring system. The designation "5,6,7,8-tetrahydro" denotes the presence of four additional hydrogen atoms, indicating partial saturation of the bicyclic system.

The compound bears several synonymous names in chemical literature, including alternative systematic designations such as "5,6,7,8-Tetrahydro-6-benzyl-1,6-naphthyridin-2(1H)-one" and various database-specific identifiers. The Chemical Abstracts Service has assigned the unique identifier 601514-58-3 to this compound, facilitating its unambiguous identification across chemical databases and literature.

Structural identification parameters include the molecular formula Carbon15Hydrogen16Nitrogen2Oxygen, molecular weight of 240.30 grams per mole, and specific spectroscopic characteristics. The compound exhibits a distinctive Simplified Molecular Input Line Entry System representation: O=C1NC2=C(CN(CC3=CC=CC=C3)CC2)C=C1. This structural encoding captures the essential connectivity patterns and functional group arrangements within the molecule.

Position within Heterocyclic Chemistry

This compound occupies a significant position within the broader landscape of heterocyclic chemistry, representing an intersection of several important structural motifs and synthetic challenges. As a member of the naphthyridine family, this compound belongs to the larger class of diazanaphthalenes, which are considered nitrogen analogues of naphthalene with distinct electronic and chemical properties. The heterocyclic classification system places naphthyridines within the category of bicyclic compounds containing nitrogen heteroatoms, specifically classified under the Chemical Patent Classification system as C07D heterocyclic compounds.

The structural complexity of this compound extends beyond simple heterocyclic frameworks to encompass multiple functional domains. The presence of the benzyl substituent introduces aromatic character and potential for pi-pi stacking interactions, while the tetrahydro configuration provides conformational flexibility and three-dimensional structural diversity. The carbonyl functionality at position 2 introduces additional reactivity patterns and potential for hydrogen bonding interactions, positioning this compound as a versatile scaffold for further chemical elaboration.

Within medicinal chemistry contexts, naphthyridine derivatives such as this compound represent important pharmacophores with demonstrated biological activities. Recent research has highlighted the significance of 1,6-naphthyridinone derivatives as selective kinase inhibitors, particularly in the context of AXL kinase modulation and antitumor efficacy. These findings position the compound within the realm of targeted therapy development and precision medicine applications.

Propriétés

IUPAC Name |

6-benzyl-1,5,7,8-tetrahydro-1,6-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c18-15-7-6-13-11-17(9-8-14(13)16-15)10-12-4-2-1-3-5-12/h1-7H,8-11H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKSOOBNVMGYWAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1NC(=O)C=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624900 | |

| Record name | 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

601514-58-3 | |

| Record name | 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis from Preformed Pyridine

This method uses substituted pyridine derivatives as precursors. A typical approach includes:

- Step 1: Reaction of a substituted pyridine (e.g., 4-chloropyridine) with an amine to introduce the nitrogen substituent at position N1.

- Step 2: Subsequent condensation with benzyl-containing compounds (e.g., benzyl alcohol or benzyl chloride) to introduce the benzyl group at position C6.

- Step 3: Cyclization and reduction steps to form the tetrahydro naphthyridinone core.

Synthesis from Preformed Pyridone

This route employs pyridone derivatives as starting materials:

One-Pot Synthesis

A one-pot synthesis approach combines multiple steps into a single reaction vessel:

- Step 1: Reacting a benzyl-containing precursor with a pyridine derivative in the presence of a reducing agent.

- Step 2: Cyclization facilitated by acidic or basic conditions to form the naphthyridinone core.

- Reduced reaction time.

- Simplified purification process.

Reaction Optimization

Temperature and Solvent Effects

Temperature plays a critical role in determining reaction rates and yields:

Catalysts and Reagents

Catalysts such as palladium or copper salts are used for coupling reactions, while reducing agents like sodium borohydride (NaBH4) facilitate ring reduction.

Challenges in Synthesis

Side Reactions

Unwanted side reactions can occur during alkylation or cyclization, leading to lower yields.

Purity Control

Ensuring high purity requires careful monitoring of reaction conditions and post-reaction purification techniques such as recrystallization or chromatography.

Data Table: Summary of Key Reaction Parameters

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Pyridine Alkylation | Benzyl chloride + NaH | DMF | 80–100°C | ~70–85 |

| Pyridone Reduction | NaBH4 | Methanol | RT | ~60–75 |

| Cyclization | Acid/Base catalyst | THF | 100–120°C | ~65–80 |

| One-Pot Synthesis | Benzyl precursor + reducing agent | Acetonitrile | 80–120°C | ~50–70 |

Analyse Des Réactions Chimiques

Types of Reactions

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can yield tetrahydro derivatives with different substitution patterns.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-2-one derivatives, while substitution reactions can produce a variety of functionalized naphthyridines.

Applications De Recherche Scientifique

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Naphthyridine Core

6-Benzyl-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one (CAS: 70336-89-9)

- Key Difference : A hydroxyl group at C4 modifies polarity and hydrogen-bonding capacity.

- Impact: Enhanced solubility in polar solvents compared to the non-hydroxylated benzyl derivative. Potential for altered receptor binding in biological assays .

6-Propyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one (CAS: 1708250-68-3)

- Key Difference : Propyl substituent at N6 instead of benzyl.

7-Benzyl-5,6,7,8-tetrahydro-1,7-naphthyridin-2(1H)-one (CAS: 869640-41-5)

Functional Group Modifications

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic Acid (CAS: 116099-51-5)

- Key Difference : Carboxylic acid substituent at C2.

- Useful for prodrug design or metal chelation .

2-(Benzyloxy)-7,8-dihydro-1,6-naphthyridin-5(6H)-one (12a)

- Key Difference : Benzyloxy group at C2 instead of a ketone.

Common Routes for 1,6-Naphthyridin-2(1H)-ones

- From Preformed Pyridines: Substitution reactions using 4-chloropyridines (e.g., 21a) with alcohols or amines under basic conditions (KOt-Bu/DMF) yield dihydro- or tetrahydro-naphthyridinones .

- From Pyridones: Cyclization of pyridone derivatives (e.g., 32) with tert-butoxybis(dimethylamino)methane (33) forms the naphthyridinone core .

- Benzyl Introduction : The benzyl group is typically introduced via alkylation of secondary amines or through Suzuki coupling in advanced intermediates .

Activité Biologique

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on recent research findings.

- Molecular Formula : C₁₆H₁₈N₂O

- Molecular Weight : 258.34 g/mol

- CAS Number : 1187830-89-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The general synthetic pathway includes the formation of the naphthyridine core followed by benzyl substitution.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study reported that certain naphthyridine derivatives had minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Naphthyridine compounds are also noted for their antitumor effects. A comprehensive review indicated that 1,6-naphthyridin-2(1H)-ones are frequently referenced as antitumor agents in the literature. Specific studies highlighted that these compounds could inhibit cell proliferation in melanoma and other cancer cell lines . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Monoamine Oxidase Inhibition

Recent research has identified this compound as a potential monoamine oxidase (MAO) inhibitor. MAO plays a crucial role in the metabolism of neurotransmitters; thus, inhibition can lead to increased levels of serotonin and dopamine in the brain. This property suggests potential applications in treating depression and neurodegenerative disorders .

Study 1: Antimicrobial Properties

In a study published by MDPI, several naphthyridine derivatives were evaluated for their antimicrobial activity. The results indicated that specific modifications to the naphthyridine structure significantly enhanced their efficacy against Gram-positive and Gram-negative bacteria .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 5 | Effective against S. aureus |

| Compound B | 10 | Effective against E. coli |

Study 2: Antitumor Effects

Another significant study investigated the antitumor activity of naphthyridine derivatives in vitro. Results showed that these compounds could reduce cell viability in various cancer cell lines by inducing apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Melanoma | 15 | Apoptosis induction |

| Breast Cancer | 20 | Cell cycle arrest |

Q & A

Q. What are the common synthetic routes for 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one?

- Methodological Answer : A key route involves cyclocondensation of 1-benzyl-4-piperidinone with 3-aminoacrolein derivatives. For example, reacting 1-benzyl-4-piperidinone with 3-amino-2-methylacrolein in the presence of BF₃·Et₂O and pyridine in xylene under reflux (water removal, 16 h) yields 6-benzyl-3-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine (23% yield) . Another approach uses POCl₃ for chlorination: 6-benzyl-4,7-dimethyl-1,6-naphthyridine-2,5-dione reacts with POCl₃ at 95°C for 3 h to form 2-chloro derivatives (84% yield) .

Q. Table 1: Representative Synthetic Routes

Q. How can the chlorination of the 2-oxo group be optimized in this scaffold?

- Methodological Answer : Chlorination at the 2-position is efficiently achieved using POCl₃ under controlled conditions. For example, heating 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one with POCl₃ and PCl₅ under reflux (2 h) yields 2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine in 90% yield . Key factors include temperature control (95–100°C) and stoichiometric excess of chlorinating agents.

Q. What strategies are effective for dealkylation or demethylation in this system?

- Methodological Answer : N-Demethylation can be accomplished via catalytic hydrogenation. For instance, 6-benzyl-3-methyl-4 undergoes dealkylation using Pd/C under H₂ in MeOH/H₂O (20°C, 61% yield) . C-Demethylation is less common but achievable under acidic conditions (e.g., HCl/MeOH).

Advanced Research Questions

Q. What advanced methodologies enable functionalization of the naphthyridine core?

- Methodological Answer :

- Cobalt-catalyzed cyclization : Microwave-assisted intramolecular [2+2+2] cyclizations of dialkynylnitriles using cobalt catalysts yield 5,6,7,8-tetrahydro-1,6-naphthyridines with high efficiency .

- Bromination : Reacting 3-bromo-6-methyl-5-propionyl-2(1H)-pyridinone with tert-butoxybis(dimethylamino)methane followed by ammonium acetate produces brominated derivatives (86% yield) .

Q. How can regioselectivity be controlled in alkylation or substitution reactions?

- Methodological Answer : Regioselective methylation at the 8-position is achieved using strong bases (e.g., LiNPr₂i) and methyl iodide. For example, 5-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine reacts with MeI in THF at 55°C to yield 8-methyl derivatives (87% yield) . Steric and electronic effects of substituents heavily influence site preference.

Q. What structural modifications impact biological activity or physicochemical properties?

- Methodological Answer :

- Nitrogen positioning : Shifting nitrogen atoms in the naphthyridine core (e.g., 1,5- vs. 1,6-naphthyridine) alters electron density and hydrogen-bonding capacity, affecting solubility and binding affinity .

- Substituent effects : Bromination at the 3-position (e.g., 3-bromo-5-ethyl-1,6-naphthyridin-2(1H)-one) enhances electrophilicity, enabling cross-coupling reactions for further derivatization .

Biomedical Research Applications

Q. What potential biomedical applications exist for this scaffold?

- Methodological Answer : Derivatives of 1,6-naphthyridine are explored as mTOR inhibitors for cancer therapy. For example, Torin2 (a benzo[h][1,6]naphthyridin-2(1H)-one derivative) exhibits nanomolar potency against mTOR by targeting its ATP-binding site . Key steps in evaluation include:

Kinase selectivity profiling : Assess inhibition across >400 kinases.

Cell-based assays : Measure IC₅₀ in proliferation assays (e.g., glioblastoma U87MG cells).

Pharmacokinetics : Optimize oral bioavailability via structural modifications (e.g., introduction of trifluoromethyl groups) .

Data Contradictions and Resolution

Q. How can conflicting reactivity data in dealkylation reactions be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.